

# Bivamelagon: A Comparative Analysis of an Oral MC4R Agonist for Hypothalamic Obesity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Bivamelagon**, an investigational oral melanocortin-4 receptor (MC4R) agonist, with the approved injectable MC4R agonist, setmelanotide. The focus is on the long-term safety and efficacy data for the treatment of hypothalamic obesity, a rare and severe form of obesity resulting from damage to the hypothalamus. This document summarizes available clinical trial data, outlines experimental methodologies, and visualizes key pathways and processes to offer an objective assessment for research and development professionals.

## Efficacy and Safety Data: Bivamelagon vs. Setmelanotide

The following tables summarize the available clinical trial data for **Bivamelagon** and setmelanotide in patients with hypothalamic obesity. It is important to note that long-term data for **Bivamelagon** is not yet available as the open-label extension study is ongoing. The data for setmelanotide provides a benchmark for a clinically validated MC4R agonist in this patient population.

Table 1: Efficacy Data



| Drug          | Trial Phase                                         | Duration                   | Primary Efficacy<br>Endpoint          | Key Results                                                                                                                                                                                                                                            |
|---------------|-----------------------------------------------------|----------------------------|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Bivamelagon   | Phase 2<br>(NCT06046443)                            | 14 Weeks<br>(Double-Blind) | Change in Body<br>Mass Index<br>(BMI) | - 600mg cohort: -9.3% BMI reduction (p=0.0004)[1][2] [3] - 400mg cohort: -7.7% BMI reduction (p=0.0002)[1][2] - 200mg cohort: -2.7% BMI reduction (p=0.0180) - Placebo: +2.2% BMI increase - Meaningful reductions in hunger scores were also observed |
| Setmelanotide | Phase 2<br>(NCT04725240)                            | 16 Weeks                   | ≥5% reduction in<br>BMI               | - 89% of patients<br>achieved the<br>primary endpoint<br>(p<0.0001) -<br>Mean BMI<br>reduction of 15%                                                                                                                                                  |
| Setmelanotide | Phase 2 (Long-<br>term extension of<br>NCT04725240) | 1 Year                     | Change in BMI                         | - Mean BMI<br>reduction of<br>approximately<br>26%                                                                                                                                                                                                     |
| Setmelanotide | Phase 3<br>(TRANSCEND -<br>NCT05774756)             | 1 Year                     | Mean percent<br>change in BMI         | - Placebo-<br>adjusted BMI<br>reduction of<br>19.8%                                                                                                                                                                                                    |



Table 2: Safety and Tolerability Data

| Drug          | Trial Phase              | Common Adverse<br>Events                                                                                                                                                                                                                                                  | Serious Adverse<br>Events                                                                             |
|---------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Bivamelagon   | Phase 2<br>(NCT06046443) | - Diarrhea (mild) - Nausea (mild) - Mild, localized hyperpigmentation (reported in 4 patients, including one on placebo)                                                                                                                                                  | - One patient<br>discontinued due to<br>rectal bleeding                                               |
| Setmelanotide | Phase 2 & 3              | - Nausea (61%) - Vomiting (33%) - Skin hyperpigmentation (33%) - Diarrhea (22%) - Injection site reactions - Headache - Depression and suicidal ideation have been reported - Spontaneous penile erections in males and sexual adverse reactions in females have occurred | - No serious adverse<br>events leading to<br>discontinuation in the<br>Phase 2 long-term<br>extension |

# Experimental Protocols Bivamelagon Phase 2 Trial (NCT06046443)

Study Design: A randomized, placebo-controlled, double-blind, multicenter, international
Phase 2 trial to assess the efficacy and safety of **Bivamelagon** in patients with acquired
hypothalamic obesity. The trial included a 14-week double-blind portion followed by an openlabel extension for up to 52 weeks.



- Patient Population: 28 participants aged 12 years and older with a BMI ≥95th percentile (for ages 12 to <18 years) or ≥30 kg/m² (for ages ≥18 years) and a diagnosis of acquired hypothalamic obesity following a hypothalamic tumor, lesion, or injury.</li>
- Intervention: Patients were randomized (1:1:1:1) to receive a once-daily oral dose of **Bivamelagon** at 200 mg, 400 mg, or 600 mg, or a placebo.
- Primary Endpoint: The primary endpoint was the mean percent change in BMI from baseline after 14 weeks of treatment.
- Secondary Endpoints: Secondary endpoints included changes in hunger scores and quality of life assessments.

### Setmelanotide Hypothalamic Obesity Trials (Phase 2: NCT04725240; Phase 3: NCT05774756)

- Study Design: The Phase 2 trial was an open-label, multicenter study. The Phase 3 TRANSCEND trial is a double-blind, randomized, placebo-controlled study with a 2:1 randomization to setmelanotide or placebo for up to 60 weeks.
- Patient Population: Eligible patients were aged 4 years and older (Phase 3) or 6 to 40 years (Phase 2) with documented acquired hypothalamic obesity and a BMI ≥95th percentile for their age and sex or ≥30 kg/m<sup>2</sup>. Key exclusion criteria included significant weight loss in the preceding months and recent bariatric surgery.
- Intervention: Setmelanotide was administered as a once-daily subcutaneous injection, with the dose titrated up to a maximum of 3.0 mg.
- Primary Endpoint: The primary endpoint for the Phase 2 trial was the proportion of patients
  with a reduction in BMI of at least 5% from baseline after 16 weeks. For the Phase 3 trial, the
  primary endpoint is the mean percent change in BMI after 52 weeks of treatment compared
  to placebo.
- Key Secondary Endpoints (Phase 3): Key secondary endpoints include the proportion of patients achieving ≥5% reduction in BMI (for adults) or ≥0.2-point reduction in BMI Z-score (for pediatrics), and the mean change in the "most hunger" score.



## Mandatory Visualizations Signaling Pathway of MC4R Agonists

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a critical role in regulating energy homeostasis. **Bivamelagon** and setmelanotide are agonists of this receptor. Upon binding of an agonist like  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) or a therapeutic agonist, the MC4R primarily couples to the G $\alpha$ s protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade, predominantly in the hypothalamus, leads to reduced food intake and increased energy expenditure.



Click to download full resolution via product page

Caption: MC4R signaling pathway activated by an agonist.

### Clinical Trial Workflow for Bivamelagon in Hypothalamic Obesity

The following diagram illustrates the general workflow of the Phase 2 clinical trial for **Bivamelagon** in patients with acquired hypothalamic obesity.





Click to download full resolution via product page

Caption: Bivamelagon Phase 2 clinical trial workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- To cite this document: BenchChem. [Bivamelagon: A Comparative Analysis of an Oral MC4R Agonist for Hypothalamic Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376734#long-term-safety-and-efficacy-data-for-bivamelagon]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com